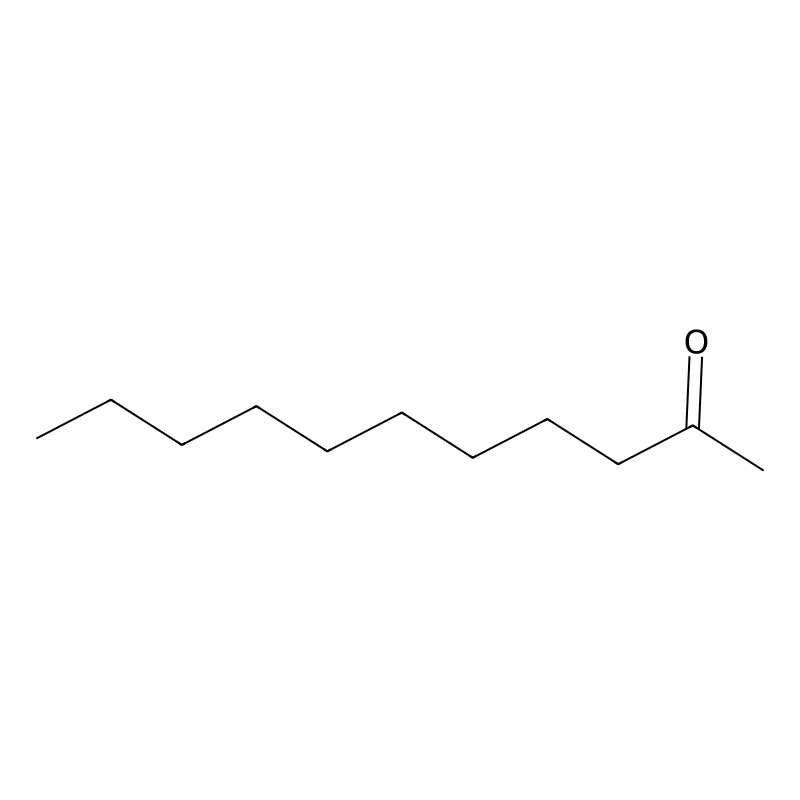

2-Undecanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

soluble in alcohol and oil; insoluble in water

1 ml in 1 ml 95% alcohol (in ethanol)

Synonyms

Canonical SMILES

2-Undecanone, also known as methyl nonyl ketone, is a naturally occurring ketone found in various plants and essential oils []. While it has applications in industry and consumer products, it is also being explored for its potential in several scientific research areas:

Anti-inflammatory properties:

Studies suggest 2-undecanone may possess anti-inflammatory properties. Research has shown it can reduce the production of inflammatory cytokines and increase the secretion of anti-inflammatory ones in cells stimulated with inflammatory agents []. Additionally, it has been shown to protect against kidney inflammation caused by fine particulate matter exposure in mice, potentially through a mechanism involving mitophagy (the selective degradation of damaged mitochondria) [].

Antibacterial and antifungal activities:

2-Undecanone is being investigated for its potential to combat bacterial and fungal infections. Studies have shown it can inhibit the growth of various bacteria and fungi, including Candida albicans, a common fungal pathogen []. Interestingly, it may also prevent the formation of biofilms, which are communities of microorganisms that are more resistant to treatment than individual cells [].

2-Undecanone, also known as methyl nonyl ketone, is an organic compound with the molecular formula and a molecular weight of 170.2918 g/mol. It is classified as a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two carbon atoms. This compound appears as a colorless oil and has a distinctive odor. It can be synthesized or extracted from various plant sources, including essential oils from rue and is naturally found in fruits such as bananas, cloves, ginger, guava, strawberries, and wild tomatoes .

- Haloform Reaction: In the presence of sodium hypochlorite, 2-undecanone undergoes a haloform reaction, producing sodium decanoate, chloroform, and sodium hydroxide. The reaction can be represented as follows:

- Oxidation Reactions: As a ketone, it can be oxidized under certain conditions, although it is generally more resistant to oxidation than aldehydes .

2-Undecanone exhibits various biological activities. It has been studied for its potential as an insect repellent and has shown effectiveness against mosquitoes, similar to the widely used repellent DEET. Additionally, it acts as a rodenticide and has applications in pest control due to its strong odor . Its presence in certain plants suggests it may play a role in plant defense mechanisms against herbivores.

The synthesis of 2-undecanone can occur through several methods:

- Synthetic Routes:

- Oxidation of Alkanes: Alkanes can be oxidized to yield ketones.

- Alkylation Reactions: Methylation of nonyl compounds can lead to the formation of 2-undecanone.

- Natural Extraction: It can be isolated from natural sources such as essential oils derived from plants like rue .

2-Undecanone has diverse applications across various industries:

- Insect Repellents: Used in formulations aimed at repelling insects and animals; typically found in concentrations of 1-2% in products designed for dogs and cats.

- Flavoring and Fragrance Industry: Utilized for its pleasant aroma in perfumery and food flavoring.

- Agriculture: Acts as a natural pesticide due to its insect-repelling properties .

Research indicates that 2-undecanone interacts with various biological systems. For instance:

- It has been investigated for its sensory impacts on food products, particularly regarding off-flavors in milk storage due to oxidation processes involving compounds like 2-heptanone and 2-nonanone .

- Its effectiveness as a mosquito repellent has been compared with other compounds, highlighting its potential for use in public health applications .

Several compounds share structural similarities with 2-undecanone. Below is a comparison highlighting their uniqueness:

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| 2-Heptanone | C₇H₁₄O | Shorter carbon chain; used as a solvent and flavoring agent. |

| 2-Nonanone | C₉H₁₈O | Similar structure but longer chain; used in fragrances. |

| Methyl Nonyl Ketone | C₁₁H₂₂O | Another name for 2-undecanone; highlights its common usage. |

| Undecan-1-one | C₁₁H₂₂O | Structural isomer; different functional group positioning. |

While all these compounds are ketones with varying chain lengths and functional groups, 2-undecanone's unique odor profile and specific applications in pest control set it apart from others .

2-Undecanone belongs to the class of organic compounds known as ketones, specifically characterized as a dialkyl ketone with methyl and nonyl as the two alkyl groups. The compound exhibits the molecular formula C₁₁H₂₂O with a molecular weight of 170.29 g/mol and is systematically named as undecan-2-one according to IUPAC nomenclature. Its chemical structure features a carbonyl group bonded to two carbon atoms, with the ketone functionality positioned at the second carbon of an eleven-carbon chain. The compound's CAS Registry Number 112-12-9 serves as its unique chemical identifier, facilitating its recognition across various databases and research platforms.

The structural characteristics of 2-Undecanone contribute to its distinctive physical and chemical properties. As a ketone, it demonstrates solubility in organic solvents such as ethanol, benzene, chloroform, and acetone, while remaining practically insoluble in water due to its large carbon chain. The compound exhibits typical ketone reactivity patterns, including the ability to undergo haloform reactions when exposed to basic solutions of hypochlorite, yielding sodium decanoate, chloroform, and sodium hydroxide. This reactivity profile makes it valuable for various synthetic transformations and analytical procedures in organic chemistry research.

Significance of 2-Undecanone in Chemical Research

The significance of 2-Undecanone in chemical research extends across multiple disciplines, reflecting its diverse applications and unique properties. In the field of natural products chemistry, this compound serves as an important allelochemical found in the trichomes of wild tomato plants, where it functions as a natural defense mechanism against herbivory. This natural occurrence has sparked extensive research into its potential as a bio-based alternative to synthetic chemicals, particularly in pest management applications.

Recent scientific investigations have revealed the compound's dual-action mechanism against nematodes, demonstrating both repellent and contact toxicity effects. Studies using Caenorhabditis elegans as a model organism have shown that 2-Undecanone signals are detected through AWB olfactory sensory neurons and transduced through the cGMP pathway to induce repellent behavior. Additionally, the compound induces intracellular calcium accumulation and causes lysosomal membrane rupture, with research identifying Hsp70 A and V-ATPase A as specific molecular targets responsible for its contact killing effects. These findings have significant implications for understanding the molecular mechanisms of natural pest control agents and developing more effective bio-based repellents.

Scope and Objectives of the Review

This comprehensive review aims to provide an authoritative examination of 2-Undecanone, encompassing its chemical properties, natural occurrence, biological activities, and industrial applications. The scope of this review includes detailed analysis of the compound's structural characteristics, physical and chemical properties, synthesis methods, and safety profile. Special attention is given to recent research findings regarding its mechanisms of action as an insect repellent and nematicide, as well as its potential applications in sustainable pest management strategies.

The objectives of this review include synthesizing current knowledge about 2-Undecanone from diverse sources, identifying gaps in existing research, and highlighting future research directions. By examining peer-reviewed scientific literature, patent documentation, and industry reports, this review seeks to provide researchers, industry professionals, and regulatory agencies with a comprehensive understanding of this important organic compound. The review also aims to evaluate the compound's potential for commercialization and its role in developing environmentally sustainable alternatives to conventional synthetic chemicals.

Molecular Formula and Structural Characteristics

2-Undecanone is defined by the molecular formula C₁₁H₂₂O, corresponding to a molecular weight of 170.29 g/mol [1] [2] [3]. Its IUPAC name, undecan-2-one, reflects the placement of the ketone group at the second carbon of an 11-carbon chain. The structural backbone consists of a methyl group (CH₃) and a nonyl chain (C₉H₁₉) bonded to the carbonyl carbon, forming a linear, asymmetrical dialkyl ketone [1] [3].

The compound’s SMILES notation (CCCCCCCCCC(C)=O) explicitly encodes this arrangement, highlighting the carbonyl group’s position and the alkyl substituents’ connectivity [3]. Key physical properties include a density of 0.825 g/mL, a refractive index of 1.429, and a boiling point of 229°C, all indicative of its nonpolar character and moderate intermolecular forces [3]. The melting point, reported at 15°C, further underscores its liquid state at room temperature under typical conditions [3].

| Property | Value | Source |

|---|---|---|

| Molecular weight | 170.29 g/mol | [2] [3] |

| Density (20°C) | 0.825 g/mL | [3] |

| Boiling point | 229°C | [3] |

| Melting point | 15°C | [3] |

| Refractive index | 1.429 | [3] |

Functional Group Analysis: Ketone Moiety and Alkyl Chain

The ketone functional group (C=O) at position 2 serves as the compound’s reactive core, governing its electronic and steric profile. The carbonyl oxygen’s electronegativity induces a dipole moment of 2.69 D, polarizing the adjacent alpha-hydrogens and rendering them susceptible to deprotonation [3] [8]. The methyl group donates electron density via inductive effects, slightly destabilizing the enolate conjugate base, while the nonyl chain contributes to hydrophobicity, as evidenced by a log₁₀ octanol/water partition coefficient of 4.09 [3] [8].

The alkyl chains’ lengths impose steric constraints, limiting rotational freedom around the carbonyl carbon. This asymmetry differentiates 2-undecanone from symmetrical ketones like acetone, which exhibit uniform electron distribution across shorter alkyl groups [4]. The nonyl chain’s extended conformation also enhances van der Waals interactions, influencing solubility in nonpolar solvents such as hexane and benzene [3] [5].

Tautomeric Behavior and Keto-Enol Equilibria

Like all ketones with alpha-hydrogens, 2-undecanone exhibits keto-enol tautomerism, though equilibrium overwhelmingly favors the keto form (>99.9%) under standard conditions [4] [5]. The enol tautomer, undec-1-en-2-ol, would theoretically form via alpha-hydrogen migration to the oxygen, generating a conjugated enol structure. However, the thermodynamic stability of the keto form—attributed to the stronger C=O bond (≈749 kJ/mol) compared to the C=C bond (≈611 kJ/mol)—suppresses enol population [4] [5].

Comparative studies with β-diketones (e.g., acetylacetone) highlight stark contrasts: β-diketones achieve ≈92% enol content in hexane due to resonance stabilization across dual carbonyl groups, whereas mono-ketones like 2-undecanone lack such conjugation [5] [8]. Solvent effects further modulate tautomeric ratios; polar solvents (e.g., water, methanol) stabilize the keto form via hydrogen bonding, while nonpolar media (e.g., hexane) marginally increase enol content by reducing dielectric shielding [5]. For 2-undecanone, however, even in nonpolar environments, enol concentrations remain negligible (<0.1%) due to the absence of stabilizing resonance or steric effects [4] [5].

Physical Description

Liquid

colourless to pale yellow liquid with a citrus, fatty, rue-like odou

Color/Form

Colorless liquid

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

BP: 231.5 to 232.5 °C at 761 mm Hg; 99 °C at 7 mm Hg

231.00 to 232.00 °C. @ 760.00 mm Hg

Flash Point

Heavy Atom Count

Vapor Density

Density

0.822 -0.826

LogP

4.09

log Kow = 4.09

Odor

Decomposition

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 327 of 1769 companies. For more detailed information, please visit ECHA C&L website;

Of the 11 notification(s) provided by 1442 of 1769 companies with hazard statement code(s):;

H400 (99.38%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

4.1X10-2 mm Hg

Pictograms

Environmental Hazard

Other CAS

Wikipedia

Use Classification

Agrochemicals -> Pesticides

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

General Manufacturing Information

Stability Shelf Life

One year of storage at room temperature did not produce any significant change regarding purity, color, specific gravity, and refractive index.

Dates

2-Undecanone Protects against Fine Particle-Induced Kidney Inflammation via Inducing Mitophagy

Xueyan Wu, Jing Li, Shaopeng Wang, Liping Jiang, Xiance Sun, Xiaofang Liu, Xiaofeng Yao, Cong Zhang, Ningning Wang, Guang YangPMID: 33877841 DOI: 10.1021/acs.jafc.1c01305

Abstract

Exposure to particulate matter has been associated with diseases of the respiratory and cardiovascular systems. Owing to the dense vasculature of the kidney, it has also been identified as a PMtarget organ. A potential contributor to PM

-mediated damage may be the promotion of inflammation. The essential oil 2-undecanone (2-methyl nonyl ketone) is an

isolate, and it has been shown to possess diverse pharmacologic effects, including anti-inflammatory properties. In this study we explored the ability of 2-undecanone to protect against PM

-induced kidney inflammation and the exact mechanisms in this process. We found that PM

elevated the levels of certain inflammatory cytokines in BALB/c mice and in HEK 293 cells. Supplementation with 2-undecanone attenuated this PM

-induced inflammatory injury. Interestingly, in HEK 293 cells, the PM

-associated inflammation was aggravated by the mitophagy inhibitor Medivi-1, while it was attenuated by rapamycin, indicating that the mechanism of 2-undecanone-mediated inhibition of inflammation may relate to mitophagy. Meanwhile, 2-undecanone induces mitophagy in HEK 293 cells by suppressing Akt1-mTOR signaling. These results indicate that PM

can induce kidney inflammation, and mitophagy induced by 2-undecanone may play a protective role against this renal inflammation.

RIFM fragrance ingredient safety assessment, 2-undecanone, CAS Registry Number 112-12-9

A M Api, D Belsito, D Botelho, M Bruze, G A Burton Jr, J Buschmann, M L Dagli, M Date, W Dekant, C Deodhar, M Francis, A D Fryer, L Jones, K Joshi, S La Cava, A Lapczynski, D C Liebler, D O'Brien, A Patel, T M Penning, G Ritacco, J Romine, N Sadekar, D Salvito, T W Schultz, I G Sipes, G Sullivan, Y Thakkar, Y Tokura, S TsangPMID: 31247263 DOI: 10.1016/j.fct.2019.110634

Abstract

Volatile Composition and Biological Activities of the Leaf Essential Oil from Zanthoxylum limoncello Grown in Oaxaca, México

Nemesio Villa-Ruano, Yesenia Pacheco-Hernández, José Alejo Zárate-Reyes, Ramiro Cruz-Durán, Edmundo Lozoya-GloriaPMID: 30512233 DOI: 10.1002/cbdv.201800498

Abstract

Zanthoxylum limoncello is a native plant from southern Mexico which is used as a timber source, condiment and as a traditional medicine. Herein, we report on the volatile content of the leaf essential oil and its biological activities. The annual essential oils (2015-2018) contained volatile organic compounds which exhibited a moderate growth inhibitory activity against H. pylori ATCC 53504 (MIC 121.4-139.7 μg mL), 26695 (MIC 85.5-94.9 μg mL

) and J99 (MIC 94.7-110.4 μg mL

). These hydrodistillates contained 2-undecanone (31.6-36.8 %; MIC 185.3-199.2 μg mL

) and 2-undecenal (25.1-35.7 %; MIC 144.8-111.3 μg mL

) as the most abundant compounds which were partially involved in the anti-H. pylori activity. The human ornithine decarboxylase enzyme (ODC1), which shows increased activity in several cancer types, was non-competitively inhibited (V

2.7>0.8 K

s

) by the essential oil of Z. limoncello as well as by 2-undecanone and 2-undecenal in accordance to in vitro kinetic studies. In silico calculations strongly suggest that the carbonyl group of these oxygenated hydrocarbons interacts with both Asn319 and Ala39 at the subunit A of ODC1. Considering that Ala39 is located close to Asn44, a crucial amino acid of the ODC's allosteric site, the non-competitive inhibition of the enzyme by 2-undecanone and 2-undecenal is endorsed. Finally, the essential oil of Z. limoncello and its main volatiles showed a significant (p<0.01) and prolonged repellent effect against Aedes aegypti.

Chemoreception of botanical nematicides by Meloidogyne incognita and Caenorhabditis elegans

Robert Sobkowiak, Natalia Bojarska, Emilia Krzyżaniak, Karolina Wągiel, Nikoletta NtalliPMID: 29708833 DOI: 10.1080/03601234.2018.1462936

Abstract

Plant-parasitic nematodes, such as Meloidogyne incognita, cause serious damage to various agricultural crops worldwide, and their control necessitates environmentally safe measures. We have studied the effects of plant secondary metabolites on M. incognita locomotion, as it is an important factor affecting host inoculation inside the soil. We compared the effects to the respective behavioral responses of the model saprophytic nematode Caenorhabditis elegans. The tested botanical nematicides, all reported to be active against Meloidogyne sp. in our previous works, are small molecular weight molecules (acids, alcohols, aldehydes, and ketones). Here, we specifically report on the attractant or repellent properties of trans-anethole, (E,E)-2,4-decadienal, (E)-2-decenal, fosthiazate, and 2-undecanone. The treatments for both nematode species were made at sublethal concentration levels, namely, 1 mM (Novel use of aliphatic n-methyl ketones as a fumigant and alternative to methyl bromide for insect control

Jiwei Zhu, Anirudh Dhammi, Jaap B van Kretschmar, Edward L Vargo, Charles S Apperson, R Michael RoePMID: 28967211 DOI: 10.1002/ps.4749

Abstract

Fumigants like phosphine, methyl bromide and sulfuryl fluoride are highly effective for the control of structural, storage and agricultural arthropod pests. Unfortunately, many of these synthetic compounds are highly toxic to people, many pests have developed resistance to these compounds and methyl bromide, the 'gold standard' for fumigants, was de-registered because of its contribution to depletion of the stratospheric ozone layer. Alternative fumigant chemistry is needed.Several plant species produce n-aliphatic methyl ketones to prevent plant herbivory. To examine the use of methyl ketones as a fumigant, structure-mortality studies were conducted using the red imported fire ant, Solenopsis invicta Buren, as a model. A new easy-to-use, inexpensive and disposable bioassay system was developed for this study. The LC

values for heptanone, octanone, nonanone and undecanone were 4.27, 5.11, 5.26 and 8.21 µg/cm

of ambient air, respectively. Although heptanone, octanone and nonanone were more effective than undecanone, subsequent research was conducted with 2-undecanone because this compound already has US Environmental Protection Agency (EPA) registration as a biopesticide. In dose-response field studies, 12.4 mL of undecanone injected into mounds was the lowest application rate that produced no ant activity in the mound with no re-establishment of ants. Reagent grade undecanone was more cost-effective than methyl bromide for fire ants, adult German cockroaches and tobacco budworm eggs, but slightly more expensive for adult flour beetles.

The naturally occurring methyl ketone undecanone has the potential to be an alternative to current fumigants for a variety of pest applications. © 2017 Society of Chemical Industry.

Volatiles emitted by Bacillus sp. BCT9 act as growth modulating agents on Lactuca sativa seedlings

Paola Fincheira, Leonardo Parra, Ana Mutis, Maribel Parada, Andrés QuirozPMID: 28754207 DOI: 10.1016/j.micres.2017.06.007

Abstract

Chemical products are applied during horticulture to increase food production, but the environmental problems resulting from these applications have led to a search for more sustainable products. Volatile organic compounds (VOCs) demonstrating plant growth promoter (PGP) activity released by bacterial species have emerged as alternatives, but their effects on Lactuca sativa growth are unknown. In this study, VOCs released by Bacillus sp. BCT9 cultures grown in different media (Methyl Red & Voges Proskauer, Murashige & Skoog and nutrient media) at concentrations of 0.1, 0.2, 0.5 and 0.7 (measured as the absorbance, λ=600nm) were tested to evaluate their activity as growth inducers of L. sativa after 10days of exposure. Lower concentrations of BCT9 increased root length, and higher concentrations induced shoot length and lateral root length. The dry weight and number of lateral roots increased similarly, independent of concentration, for VOCs produced in all culture media. BCT9 cultures grown in Methyl Red & Voges Proskauer medium as bioactive compounds with or without lanolin. These VOCs increased shoot length, root length and dry weight at low concentrations, independent of the presence of lanolin. Lateral root length increased with the application of 2-nonanone (50ppm) and 2-undecanone (0.05ppm). Based on these results, the use of bioactive volatiles as growth inducers of horticultural species represents an alternative or complementary strategy.The Male Produced Aggregation Pheromone of a Strawberry Sap Beetle, Lobiopa insularis (Coleoptera: Nitidulidae)

Antonioni A C Moliterno, Camila B C Martins, Daiane Szczerbowski, Maria Aparecida C Zawadneak, Paulo H G ZarbinPMID: 28601940 DOI: 10.1007/s10886-017-0851-y

Abstract

The nitidulid beetle Lobiopa insularis is an important pest of strawberry crops in the United States and Brazil. Both larvae and adults feed on ripe strawberries, causing 20-70% loss in production during serious infestations. Aiming at the development of efficient, clean, and highly specific pest management systems, semiochemicals, especially pheromones, are particularly useful. Analyses of the extracts of both males and females obtained from aeration of live beetles showed the presence of three male specific compounds, 2-nonanone, 2-undecanone, and 2-undecanol (in an enantiomeric ratio of S:R = 3.5:1). This is the first record of ketones and an alcohol as pheromone components in Nitidulidae. These compounds were emitted by males in amounts of 0.3:6:1.5 ng per insect within 24 h (1:30:3), respectively, during the scotophase, indicating nocturnal sexual activity. Field tests with pitfall traps containing different mixtures of compounds and ripe strawberries as a co-attractant summed up to five treatments with 25 replications. As a result, 59% males and 41% females (1:0.7) were caught, indicating the L. insularis pheromone to cause aggregation of both sexes. Results of the field tests showed that the attractivity of the binary mixture of ketones (T3) differed from the control (T5), from traps with 2-undecanone alone (T4), and from the mixture of 2-undecanone and racemic 2-undecanol (T2). Moreover, the activity of the ternary mixture of compounds (T1) was not different from that of T3, indicating that the racemic alcohol did not positively influence trap catches. In future applications, a mixture of synthetic strawberry-derived compounds that are attractive to L. insularis may substitute rapidly decaying fruit in the field, maintaining catches for longer periods. Because of its efficiency and low cost, a mixture of 2-undecanone and 2-nonanone is recommended to catch adult L. insularis in the field.Ketones 2-heptanone, 2-nonanone, and 2-undecanone inhibit DnaK-dependent refolding of heat-inactivated bacterial luciferases in Escherichia coli cells lacking small chaperon IbpB

Olga E Melkina, Inessa A Khmel, Vladimir A Plyuta, Olga A Koksharova, Gennadii B ZavilgelskyPMID: 28577028 DOI: 10.1007/s00253-017-8350-1

Abstract

Many bacteria, fungi, and plants produce volatile organic compounds (VOCs) emitted to the environment. Bacterial VOCs play an important role in interactions between microorganisms and in bacterial-plant interactions. Here, we show that such VOCs as ketones 2-heptanone, 2-nonanone, and 2-undecanone inhibit the DnaKJE-ClpB bichaperone dependent refolding of heat-inactivated bacterial luciferases. The inhibitory activity of ketones had highest effect in Escherichia coli ibpB::kan cells lacking small chaperone IbpB. Effect of ketones activity increased in the series: 2-pentanone, 2-undecanone, 2-heptanone, and 2-nonanone. These observations can be explained by the interaction of ketones with hydrophobic segments of heat-inactivated substrates and the competition with the chaperones IbpAB. If the small chaperone IbpB is absent in E. coli cells, the ketones block the hydrophobic segments of the polypeptides and inhibit the action of the bichaperone system. These results are consistent with the data on inhibitory effects of VOCs on survival of bacteria. It can be suggested that the inhibitory activity of the ketones indicated is associated with different ability of these substances to interact with hydrophobic segments in proteins.Metabolic engineering of β-oxidation to leverage thioesterases for production of 2-heptanone, 2-nonanone and 2-undecanone

Qiang Yan, Trevor R Simmons, William T Cordell, Néstor J Hernández Lozada, Christian J Breckner, Xuanqi Chen, Michael A Jindra, Brian F PflegerPMID: 32479802 DOI: 10.1016/j.ymben.2020.05.008

Abstract

Medium-chain length methyl ketones are potential blending fuels due to their cetane numbers and low melting temperatures. Biomanufacturing offers the potential to produce these molecules from renewable resources such as lignocellulosic biomass. In this work, we designed and tested metabolic pathways in Escherichia coli to specifically produce 2-heptanone, 2-nonanone and 2-undecanone. We achieved substantial production of each ketone by introducing chain-length specific acyl-ACP thioesterases, blocking the β-oxidation cycle at an advantageous reaction, and introducing active β-ketoacyl-CoA thioesterases. Using a bioprospecting approach, we identified fifteen homologs of E. coli β-ketoacyl-CoA thioesterase (FadM) and evaluated the in vivo activity of each against various chain length substrates. The FadM variant from Providencia sneebia produced the most 2-heptanone, 2-nonanone, and 2-undecanone, suggesting it has the highest activity on the corresponding β-ketoacyl-CoA substrates. We tested enzyme variants, including acyl-CoA oxidases, thiolases, and bi-functional 3-hydroxyacyl-CoA dehydratases to maximize conversion of fatty acids to β-keto acyl-CoAs for 2-heptanone, 2-nonanone, and 2-undecanone production. In order to address the issue of product loss during fermentation, we applied a 20% (v/v) dodecane layer in the bioreactor and built an external water cooling condenser connecting to the bioreactor heat-transferring condenser coupling to the condenser. Using these modifications, we were able to generate up to 4.4 g/L total medium-chain length methyl ketones.Houttuynia cordata Thunb. and its bioactive compound 2-undecanone significantly suppress benzo(a)pyrene-induced lung tumorigenesis by activating the Nrf2-HO-1/NQO-1 signaling pathway

Yanmei Lou, Zhenzhen Guo, Yuanfeng Zhu, Muyan Kong, Rongrong Zhang, Linlin Lu, Feichi Wu, Zhongqiu Liu, Jinjun WuPMID: 31174565 DOI: 10.1186/s13046-019-1255-3

Abstract

Lung cancer remains the most common cause of cancer-related deaths, with a high incidence and mortality in both sexes worldwide. Chemoprevention has been the most effective strategy for lung cancer prevention. Thus, exploring novel and effective candidate agents with low toxicity for chemoprevention is essential and urgent. Houttuynia cordata Thunb. (Saururaceae) (H. cordata), which is a widely used herbal medicine and is also popularly consumed as a healthy vegetable, exhibits anti-inflammatory, antioxidant and antitumor activity. However, the chemopreventive effect of H. cordata against benzo(a)pyrene (B[a]P)-initiated lung tumorigenesis and the underlying mechanism remain unclear.A B[a]P-stimulated lung adenocarcinoma animal model in A/J mice in vivo and a normal lung cell model (BEAS.2B) in vitro were established to investigate the chemopreventive effects of H. cordata and its bioactive compound 2-undecanone against lung tumorigenesis and to clarify the underlying mechanisms.

H. cordata and 2-undecanone significantly suppressed B[a]P-induced lung tumorigenesis without causing obvious systemic toxicity in mice in vivo. Moreover, H. cordata and 2-undecanone effectively decreased B[a]P-induced intracellular reactive oxygen species (ROS) overproduction and further notably protected BEAS.2B cells from B[a]P-induced DNA damage and inflammation by significantly inhibiting phosphorylated H2A.X overexpression and interleukin-1β secretion. In addition, H. cordata and 2-undecanone markedly activated the Nrf2 pathway to induce the expression of the antioxidative enzymes heme oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase 1 (NQO-1). Nrf2 silencing by transfection with Nrf2 siRNA markedly decreased the expression of HO-1 and NQO-1 to diminish the reductions in B[a]P-induced ROS overproduction, DNA damage and inflammation mediated by H. cordata and 2-undecanone.

H. cordata and 2-undecanone could effectively activate the Nrf2-HO-1/NQO-1 signaling pathway to counteract intracellular ROS generation, thereby attenuating DNA damage and inflammation induced by B[a]P stimulation and playing a role in the chemoprevention of B[a]P-induced lung tumorigenesis. These findings provide new insight into the pharmacological action of H. cordata and indicate that H. cordata is a novel candidate agent for the chemoprevention of lung cancer.